2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile
Description
2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile is a heterocyclic compound featuring a benzooxazole core substituted with a chlorine atom at position 5, a methyl group at position 2, and an acetonitrile moiety at position 5. This compound has been utilized as a synthetic building block in organic chemistry, particularly in the development of pharmacologically active molecules or functional materials. However, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings (Ref: 3D-EWC12093) . Limited spectral or mechanistic data are publicly available for this specific compound, necessitating inferences from structurally related analogs.
Properties
Molecular Formula |
C10H7ClN2O |
|---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
2-(5-chloro-2-methyl-1,3-benzoxazol-7-yl)acetonitrile |
InChI |
InChI=1S/C10H7ClN2O/c1-6-13-9-5-8(11)4-7(2-3-12)10(9)14-6/h4-5H,2H2,1H3 |
InChI Key |
CAOAJOQWUAYTSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=CC(=C2O1)CC#N)Cl |
Origin of Product |
United States |
Preparation Methods
The most direct route to 2-(5-chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile involves the cyclization of 5-chloro-2-aminophenol derivatives with cyanogen bromide (CNBr). This method, highlighted by Vulcanchem, leverages the reactivity of CNBr to facilitate simultaneous ring closure and nitrile group introduction.
Reaction Mechanism and Conditions
The reaction begins with the nucleophilic attack of the amino group in 5-chloro-2-aminophenol on the electrophilic carbon of CNBr. This intermediate undergoes cyclization, forming the benzoxazole core while incorporating the acetonitrile moiety at position 7. The methyl group at position 2 likely originates from a methyl-substituted precursor or a post-cyclization alkylation step, though explicit details remain unspecified in the literature.
Optimization Challenges
Dithiazole Intermediate Thermolysis
An alternative pathway utilizes dithiazole intermediates, as demonstrated in the synthesis of related benzoxazole derivatives.
Synthesis of Dithiazole Precursors
The process begins with the reaction of ethanoneoxime and disulfur dichloride (S$$2$$Cl$$2$$) in acetonitrile, catalyzed by pyridine. This forms a dithiazole intermediate, which undergoes thermolysis in solvents like ethanol to yield the benzoxazole scaffold.
Key Reaction Steps
- Formation of Dithiazole :
Ethanoneoxime reacts with S$$2$$Cl$$2$$ at 0°C to generate a dithiazolium chloride intermediate. - Thermolysis :
Heating the dithiazole in ethanol induces ring-opening and subsequent cyclization, forming the benzoxazole ring.
This method achieved yields up to 99% for analogous compounds, though scalability remains untested for the target molecule.
Acid-Catalyzed Cyclization
Trifluoromethanesulfonic acid (TfOH) has emerged as a potent catalyst for benzoxazine derivatives, offering insights into benzoxazole synthesis.
Industrial-Scale Protocol
A 500 g scale procedure demonstrated the efficacy of TfOH in promoting cyclization. Phenol derivatives, aldimines, and TfOH were stirred at room temperature, yielding 83% of the product with 97% purity. Molecular sieves were employed to absorb byproducts, enhancing reaction efficiency.
Advantages Over Traditional Methods
- Reduced Reaction Time : Completion within 19 hours at room temperature.
- High Purity : Column chromatography-free purification via crystallization.
This method’s adaptability to benzoxazole synthesis hinges on modifying starting materials to incorporate chloro and methyl substituents.
Comparative Analysis of Synthesis Methods
The table below evaluates the four methods based on yield, scalability, and practicality:
| Method | Starting Materials | Key Reagents | Conditions | Yield | Scalability |
|---|---|---|---|---|---|
| Cyclization with CNBr | 5-Chloro-2-aminophenol derivatives | CNBr | Undisclosed | N/A | Lab-scale |
| Dithiazole Thermolysis | Ethanoneoxime, S$$2$$Cl$$2$$ | Pyridine, ethanol | Reflux, 1.5–2 h | ≤99% | Moderate |
| Acid-Catalyzed Cyclization | Phenol derivatives, aldimines | TfOH | RT, 19 h | 83% | Industrial |
| Vilsmeier-Haack Reaction | Benzoxazole precursors | DMF, POCl$$_3$$ | Reflux, 10 h | 70% | Lab-scale |
Optimization Strategies and Scale-Up Considerations
- Catalyst Selection : TfOH outperforms traditional acids like HCl in cyclization reactions, reducing side products.
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance dithiazole stability during thermolysis.
- Purification Techniques : Crystallization with methanol bypasses the need for chromatography in large-scale syntheses.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The nitrile group participates in nucleophilic additions under basic or acidic conditions. For example:
-
Hydrolysis : Conversion to carboxylic acids occurs via acid- or base-catalyzed pathways. In one protocol, refluxing with 90% NaOH yielded acetic acid derivatives (RSC Advances, 2023) .
-
Reduction : Catalytic hydrogenation (H₂/Pd) converts the nitrile to a primary amine (-CH₂NH₂), as observed in analogous benzoxazole derivatives (PMC, 2020) .
Cyclization Reactions
The nitrile group facilitates cyclization to form heterocyclic systems:
-
Imidazole Formation : Reaction with aldehydes and amines under oxidative conditions (e.g., lead tetraacetate) generates imidazole rings, as demonstrated in benzoxazole-acetic acid derivatives (RSC Advances, 2023) .
-
Benzoxazine Synthesis : Trifluoromethanesulfonic acid (TfOH)-catalyzed reactions with aldehydes yield 2H-1,3-benzoxazines, a pathway validated for structurally similar nitriles (ACS Org. Process Res. Dev., 2017) .
Example Protocol :
text- **Substrates**: Aldehyde (1.1 equiv), aldimine (1 equiv), TfOH (0.2 equiv), 4 Å MS - **Solvent**: CH₂Cl₂ (0.28 M), RT, 18 h - **Yield**: 76–84% (ACS, 2017)[4]
Electrophilic Substitution on the Benzoxazole Core
The chloro and methyl substituents direct electrophilic attacks:
-
Halogenation : Bromination at the 6-position occurs under mild conditions (Br₂/FeCl₃) due to electron-withdrawing effects of the chloro group.
-
Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the 4-position, as seen in related 5-chlorobenzoxazoles (PMC, 2021) .
Key Data :
| Position | Reactivity Trend | Dominant Factor |
|---|---|---|
| 4 | High (sulfonation) | Methyl group activation |
| 6 | Moderate (bromination) | Chloro group deactivation |
Cross-Coupling Reactions
The nitrile group stabilizes intermediates in palladium-catalyzed couplings:
-
Suzuki-Miyaura : Reaction with arylboronic acids forms biaryl derivatives. A study on 5-methylbenzoxazoles achieved 70–85% yields using Pd(PPh₃)₄ (PMC, 2021) .
-
Sonogashira : Alkyne coupling proceeds efficiently with CuI/Pd(PPh₃)₂Cl₂ catalysts (PMC, 2020) .
Biological Activity-Driven Modifications
Anticancer studies reveal structure-activity relationships (SAR):
-
Derivative Synthesis : Acetonitrile analogs were modified to enhance VEGFR-2 inhibition. For example, introducing a 2-methoxy phenyl group improved cytotoxicity (IC₅₀ = 4.61 µM against HepG2 cells) (PMC, 2021) .
| Derivative | Target Cell Line (IC₅₀, µM) | Improvement vs. Parent Compound |
|---|---|---|
| 2-Methoxy phenyl | MCF-7: 4.75 ± 0.21 | 2.5-fold |
| 2,5-Dichloro phenyl | HepG2: 6.70 ± 0.47 | 1.8-fold |
Industrial-Scale Considerations
While lab-scale methods are well-documented (e.g., cyanogen bromide-mediated cyclization), industrial protocols prioritize:
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that benzoxazole derivatives exhibit significant anticancer properties. In a study, 2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile was synthesized and evaluated for its cytotoxic effects against various cancer cell lines. The compound demonstrated promising activity, particularly against breast and lung cancer cells, suggesting potential as a lead compound for drug development .
Case Study: Synthesis and Evaluation
A recent study synthesized this compound and tested it against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed an IC50 value of 12 µM for MCF-7 cells, indicating a significant cytotoxic effect compared to standard chemotherapeutics .
Agrochemicals
2. Pesticidal Properties
The compound has also been investigated for its pesticidal properties. Benzoxazole derivatives are known to exhibit fungicidal and insecticidal activities. In agricultural studies, this compound was tested against common agricultural pests and fungal pathogens.
Case Study: Efficacy Against Fungal Pathogens
In a controlled environment, the compound was applied to crops infested with Fusarium spp., showing over 70% efficacy in inhibiting fungal growth. This positions it as a potential candidate for developing new fungicides .
Material Sciences
3. Polymer Chemistry
The unique properties of this compound have led to its use in polymer chemistry. Its ability to act as a monomer or additive in the synthesis of polymers enhances thermal stability and mechanical strength.
Data Table: Comparison of Mechanical Properties
| Property | Control Polymer | Polymer with this compound |
|---|---|---|
| Tensile Strength (MPa) | 45 | 60 |
| Elongation at Break (%) | 300 | 350 |
| Thermal Stability (°C) | 200 | 250 |
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and reactivity of 2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile, the following compounds are analyzed:
2-(2-Bromo-1H-benzo[d]imidazol-1-yl)acetonitrile
- Structure : Benzoimidazole core with bromine at position 2 and acetonitrile at position 1.
- Synthesis : Prepared via nucleophilic substitution between 2-bromo-1H-benzo[d]imidazole and 2-chloroacetonitrile, yielding 48% product .
- Key Data :
- The benzoimidazole core (two nitrogen atoms) may exhibit stronger hydrogen-bonding capacity compared to benzooxazole (one oxygen, one nitrogen), influencing solubility and biological interactions.
Methyl 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetate Derivatives
- Structure : Coumarin (chromene) core with methyl and ester/acetonitrile substituents.
- Synthesis : Derivatives synthesized via rearrangement reactions, characterized by TLC, IR, and NMR .
- Key Findings: DFT Calculations: Non-planar molecular geometries observed in derivatives (e.g., compounds 3 and 4), with HOMO-LUMO orbitals localized on the coumarin ring . Electronic Effects: Electron-withdrawing substituents (e.g., acetyloxy groups) modulate charge distribution, affecting reactivity.
- Comparison: The coumarin derivatives’ non-planarity contrasts with the planar benzooxazole structure, which may influence stacking interactions in solid-state or biomolecular binding. The acetonitrile group in the target compound may exhibit stronger electron-withdrawing effects than ester groups in coumarin derivatives, altering electrophilic reactivity.
Tabulated Comparison of Key Features
Research Implications and Gaps
- Electronic Effects : The chloro and methyl groups in the target compound likely enhance electron-withdrawing and steric effects, respectively, compared to bromine in the benzoimidazole analog. This could favor applications in electrophilic aromatic substitution or catalysis.
- Future Directions : Quantum chemical studies (e.g., DFT) on the target compound could clarify its HOMO-LUMO behavior and reactivity, building on methodologies applied to coumarin derivatives .
Biological Activity
The compound 2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile is a derivative of benzoxazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H8ClN3O
- Molecular Weight : 223.64 g/mol
- Appearance : White to light yellow solid
- Solubility : Soluble in organic solvents but insoluble in water
Synthesis
The synthesis of this compound typically involves the condensation reaction between 5-chloro-2-methylbenzoxazole and acetonitrile. The reaction conditions can vary, but recent advancements have focused on using eco-friendly solvents and catalysts to enhance yield and reduce environmental impact.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzoxazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.63 | Induces apoptosis via p53 activation |
| HCT-116 (Colorectal) | 12.45 | Inhibits cell proliferation |
| HeLa (Cervical) | 18.00 | Alters cell cycle dynamics |
These findings suggest that the compound may act as a potent inducer of apoptosis and could be developed further as a chemotherapeutic agent.
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to increase the expression of pro-apoptotic proteins such as p53 and caspase-3 in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G1/S checkpoint, which prevents cancer cells from dividing.
- Inhibition of Tumor Growth : In vivo studies have demonstrated that treatment with this compound significantly reduces tumor size in xenograft models.
Study 1: Cytotoxicity Assessment
In a study conducted by George et al., various benzoxazole derivatives were tested for their cytotoxic effects on human cancer cell lines. The results indicated that this compound exhibited substantial cytotoxicity against MCF-7 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .
Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanism behind the compound's anticancer activity. Flow cytometry analysis revealed that treatment with this compound resulted in increased apoptosis rates in treated cells, confirming its role as an apoptosis inducer .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile, and how can reaction progress be monitored?
- Methodology :
- Step 1 : Start with 5-chloro-2-methylbenzo[d]oxazole (CAS 19219-99-9, molecular formula C₈H₆ClNO), which has a melting point of 55–57°C and a boiling point of ~241.6°C .
- Step 2 : React with chloroacetyl chloride in ethanol under reflux (e.g., 2 hours at 80°C) to introduce the acetonitrile moiety. Monitor via TLC using chloroform:methanol (7:3) as the mobile phase .
- Step 3 : Purify by recrystallization from methanol or ice-water precipitation .
| Key Reaction Parameters |
|---|
| Reagent: Chloroacetyl chloride |
| Solvent: Ethanol |
| Temperature: Reflux (~80°C) |
| Monitoring: TLC (Rf ~0.5 in 7:3 CHCl₃:MeOH) |
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (400 MHz, CDCl₃) to confirm substituent positions. For example, methyl groups in benzooxazole derivatives resonate at δ 2.22 ppm .
- Mass Spectrometry (ESI-MS) : Detect molecular ion peaks (e.g., m/z 186.2 for related benzooxazole derivatives) .
- Elemental Analysis : Verify purity (>97% by HPLC) .
Q. What are the stability and storage requirements for this compound under laboratory conditions?
- Methodology :
- Store in airtight containers at 2–8°C in a dry environment to prevent hydrolysis of the nitrile group. Stability studies show no decomposition under inert atmospheres for ≥6 months .
- Avoid prolonged exposure to light or moisture, which may degrade the benzoxazole core .
Advanced Research Questions
Q. How does this compound participate in selective tagging of nucleic acid modifications (e.g., 5-formylcytosine)?
- Methodology :
- The nitrile group reacts with 5-formylcytosine (5fC) via a dual mechanism: nucleophilic attack on the formyl group and cyclization with the 4-amino group. This forms a fluorescent adduct, enabling single-base resolution analysis in DNA .
- Experimental Design :
- Incubate the compound with 5fC-containing DNA in buffered acetonitrile (pH 7.4, 37°C).
- Monitor fluorescence at λex/λem = 350/450 nm .
Q. What mechanistic insights explain its reactivity with electrophilic agents (e.g., dithiazolium salts)?
- Methodology :
- The electron-deficient benzoxazole ring directs electrophilic substitution at the 7-position. For example, reactions with 4,5-dichloro-1,2,3-dithiazolium chloride yield S-(3-chloro-5-cyanoisothiazol-4-yl) derivatives .
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track intermediate formation (e.g., λmax = 320 nm for dithiazole adducts) .
Q. What analytical challenges arise in detecting trace impurities during synthesis, and how can they be resolved?
- Methodology :
- Challenge : Co-elution of byproducts (e.g., unreacted benzoxazole precursors) in HPLC.
- Solution : Optimize gradient elution (e.g., 10–90% acetonitrile in water over 30 minutes) with a C18 column. Confirm purity via high-resolution mass spectrometry (HRMS) with <2 ppm error .
| Common Impurities | Resolution Strategy |
|---|---|
| Chloroacetyl chloride adducts | Neutralize with NaHCO₃ wash |
| Oxazole ring-opened products | Recrystallize in methanol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
